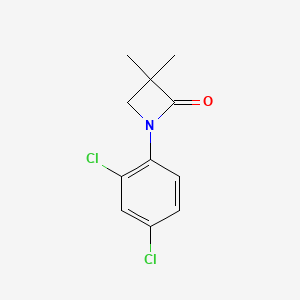

![molecular formula C12H18N2O B3018816 N-[1-(环丙基甲基)吡咯烷-3-基]丁-2-炔酰胺 CAS No. 2411261-68-0](/img/structure/B3018816.png)

N-[1-(环丙基甲基)吡咯烷-3-基]丁-2-炔酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide" is a type of ynamide, which is a class of compounds characterized by a carbon-nitrogen triple bond adjacent to an amide functionality. Ynamides are versatile building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as pyrroles and indoles, which are prevalent in many biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of complex molecules containing the ynamide moiety often involves catalytic processes. Gold-catalyzed cascade cyclizations have been developed to efficiently synthesize functionalized indeno[1,2-c]pyrroles from N-propargyl ynamides . Similarly, a switchable cyclization process using a gold catalyst can construct fully substituted pyrroles through a novel [1,2]-cyclopropyl migration . Dual gold catalysis has also been employed to convert various N-propargyl ynamides to bicyclic and tricyclic pyrroles . These methods highlight the role of gold catalysis in the regioselective formation of complex structures from ynamides.

Molecular Structure Analysis

The molecular structure of ynamides is crucial for their reactivity. The presence of the triple bond adjacent to the amide group allows for unique reactivity patterns, such as nucleophilic addition and cyclization reactions. The structure of the ynamide influences the outcome of these reactions, as seen in the formation of gold vinylidenes and the subsequent cyclization to produce pyrroles . The molecular structure also dictates the regioselectivity of reactions, as demonstrated in the synthesis of 1,4-dihydropyridines from N-allyl-ynamides .

Chemical Reactions Analysis

Ynamides participate in a variety of chemical reactions. They can undergo 1,3-dipolar cycloadditions with pyridinium ylides to form 2-aminoindolizines , and metal-free [2+2+2] cycloadditions with nitriles to synthesize fully substituted pyridines . These reactions showcase the versatility of ynamides in forming diverse heterocyclic structures. Additionally, ynamides can be used in gold-catalyzed formal [3+2]-dipolar cycloadditions to create fused imidazo-diazines and imidazo-pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of ynamides are influenced by their molecular structure. The electron-deficient nature of the ynamide moiety makes it reactive towards nucleophiles and suitable for cycloaddition reactions . The presence of substituents on the ynamide can affect its reactivity and the selectivity of the reactions it undergoes. For instance, the steric and electronic properties of substituents can influence the regioselectivity of cyclotrimerization processes . Furthermore, the crystal packing of related compounds, such as N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, demonstrates the importance of non-covalent interactions like C–H⋯N and π⋯π contacts, which could also be relevant in the solid-state properties of ynamides .

科学研究应用

氮杂环的合成

- N-[1-(环丙基甲基)吡咯烷-3-基]丁-2-炔酰胺等炔酰胺用于合成各种氮杂环。这些化合物为取代的 2-氨基吲哚啉提供了有效的途径,而 2-氨基吲哚啉是有用的更复杂的氮杂环的前体 (Brioche, Meyer, & Cossy, 2015).

催化转化

- 在催化中,这些炔酰胺被用作金催化的形式 [3 + 2]-偶极环加成反应中的组分,从而形成咪唑并稠杂芳香族 (Garzón & Davies, 2014).

不对称合成

- 这些化合物在不对称合成方法中也至关重要。例如,它们用于吡啶并吡咯并[1,2-c][1,3]恶嗪-1-酮的立体选择性合成,通过亲核加成-环化过程 (Han 等人,2019).

探索化学反应空间

- 炔酰胺被研究其作为中性三原子组分 (TAC) 在热诱导分子内环加成反应中的潜力,展示了它们反应性中一个未探索的方面,在杂环化学中具有应用 (Campeau, Pommainville, & Gagosz, 2021).

功能化化合物的合成

- 炔酰胺用于合成官能化化合物,例如烯丙酰胺,通过克莱森重排,这对于进一步的合成转化非常有用 (Brioche, Meyer, & Cossy, 2013).

金属催化的反应

- 这些炔酰胺参与金属催化的反应,例如双金催化,以产生双环和三环吡咯,突出了它们在合成有机化学中的多功能性 (Tokimizu 等人,2015).

生物活性化合物的合成

- 炔酰胺的使用延伸到具有显着生物活性的化合物的合成。例如,炔酰胺与偶氮甲基叶立德的环加成反应导致螺[吡咯烷-2,3'-恶吲哚]的合成,具有潜在的抗菌、抗真菌、抗疟疾和抗结核活性 (Haddad 等人,2015).

属性

IUPAC Name |

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-12(15)13-11-6-7-14(9-11)8-10-4-5-10/h10-11H,4-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZAKXKNYXDFDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCN(C1)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)

![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)

![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)

![6-Tert-butyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3018751.png)

![Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3018752.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3018754.png)